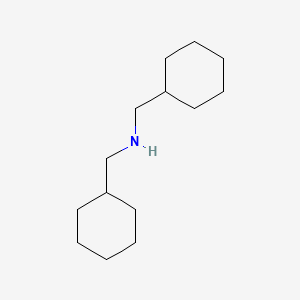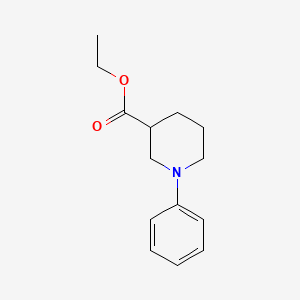
Indolizine-1-carbonitrile
Übersicht
Beschreibung
Indolizine-1-carbonitrile is a nitrogen-containing heterocycle . It is stored at a temperature between 28°C .
Synthesis Analysis
Indolizine and its derivatives can be synthesized using radical cyclization/cross-coupling . This approach is gaining attention due to its unique advantages, such as efficient heterocycle construction, efficient C–C or C–X bond construction, and high atom- and step-economy . A new indolizine scaffold fused with pyrrolo [1,2- c ]pyrimidine was achieved via one-pot three-component coupling followed by an oxidative cyclization reaction .Molecular Structure Analysis
The Inchi Code of this compound is1S/C9H6N2/c10-7-8-4-6-11-5-2-1-3-9 (8)11/h1-6H . This indicates the presence of carbon, hydrogen, and nitrogen atoms in its structure. Chemical Reactions Analysis
Indolizine derivatives have been synthesized using various approaches, including radical-induced synthetic approaches . These approaches are efficient for heterocycle construction and C–C or C–X bond construction .Physical and Chemical Properties Analysis
This compound has a molecular weight of 142.16 . It is stored at a temperature between 28°C .Wissenschaftliche Forschungsanwendungen
Phosphatase Inhibition
Indolizine-1-carbonitrile derivatives have been studied for their activity against MPtpA/MPtpB phosphatases, which are implicated in infectious diseases. A series of 3-substituted this compound derivatives were synthesized, some displaying notable antiphosphatase activity. This research is significant in the development of novel scaffolds for medicinal applications (Weide et al., 2006).
Antimicrobial Agents
This compound derivatives have been evaluated as potential anti-microbial agents. Novel synthesis methods involving ultrasound irradiation at room temperature have led to compounds with significant antibacterial and antifungal activities. Molecular docking studies have also been conducted to understand the binding modes of these compounds (Faghih-Mirzaei et al., 2018).
Novel Synthesis Methods
Research has also focused on the development of efficient synthesis methods for this compound derivatives. One-pot procedures have been explored for the production of polysubstituted indolizines, enhancing the accessibility and diversification of these compounds for further applications in scientific research (Kucukdisli & Opatz, 2013).
Anticancer Activity
Certain this compound derivatives have shown promise in anticancer research. Pyrido[2,3-b]indolizine derivatives, in particular, have been effective against colorectal cancer cell lines. Studies have indicated that the hydroxyl groups in the aromatic substituents of these compounds are crucial for their activity against cancer cells (Boot et al., 2014).
Synthesis of Pyrimido[5,4-a]Indolizines
This compound has also been used in the synthesis of new pyrimido[5,4-a]indolizines, which have potential applications in various fields including antimicrobial treatments. These syntheses involve reactions with various electrophilic reagents, and the structures of the products are confirmed through various analytical methods (Abd El-Salam, 2000).
Wirkmechanismus
Target of Action
Indolizine-1-carbonitrile is a derivative of the indolizine moiety . Indolizine is a nitrogen-containing heterocycle that has a variety of potential biological activities Indolizine derivatives have been found to exhibit diverse biological activities, suggesting they interact with multiple targets .
Mode of Action
Indolizine derivatives have been found to exhibit a variety of biological activities, including antitubercular, antioxidant, antimicrobial, anticancer, and anti-inflammatory activities . The mode of action is likely dependent on the specific biological activity being exhibited.
Biochemical Pathways
Indolizine derivatives have been found to exhibit a variety of biological activities, suggesting they may affect multiple biochemical pathways .
Result of Action
Indolizine derivatives have been found to exhibit a variety of biological activities, suggesting they may have diverse molecular and cellular effects .
Safety and Hazards
The safety data sheet for indolizine-1-carbonitrile suggests that it causes skin irritation and serious eye irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Protective equipment, including chemical impermeable gloves, should be worn when handling this compound .
Zukünftige Richtungen
Indolizine and its derivatives have a variety of potential biological activities, and many approaches for their synthesis have been developed . Future research may focus on developing novel approaches for the synthesis of indolizine and its derivatives . Additionally, the fused scaffold of indolizine with pyrrolo [1,2- c ]pyrimidine has shown potent anticancer activity against liver cancer cells, suggesting potential future directions in anticancer drug development .
Eigenschaften
IUPAC Name |
indolizine-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2/c10-7-8-4-6-11-5-2-1-3-9(8)11/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMSBSJONUMYEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2C=C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396041 | |
| Record name | Indolizine-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3352-05-4 | |
| Record name | Indolizine-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic approaches to indolizine-1-carbonitrile derivatives?
A1: Several synthetic routes have been explored for the synthesis of this compound derivatives. One common approach involves a one-pot, two-step tandem reaction utilizing a 1,3-dipolar cycloaddition. This method typically involves reacting an aromatic aldehyde derivative, malononitrile, and a substituted pyridinium salt under ultrasound irradiation in the presence of triethylamine and acetonitrile. [] Another approach employs a [bmim]Cl-promoted domino protocol under solvent-free conditions, reacting aldehydes, isocyanides, and 2-pyridylacetonitrile. [] Finally, ring contractions of 3-azido-4H-quinolizin-4-ones have also been reported as a viable pathway to obtain 3-aminoindolizines, which can be further modified to yield this compound derivatives. [, ]
Q2: What are the potential applications of this compound derivatives in medicinal chemistry?
A2: this compound derivatives have shown promise as potential anti-microbial agents. Studies have demonstrated their activity against both bacteria and fungi. Notably, specific derivatives have exhibited potent antifungal activity against a range of fungal species. []
Q3: Have any structure-activity relationship (SAR) studies been conducted on this compound derivatives?
A3: While comprehensive SAR studies are limited, some research suggests that the substituents on the this compound core significantly influence its biological activity. For instance, the presence of specific substituents at the 3-position of the indolizine ring has been linked to enhanced antifungal activity. [] Further research is necessary to fully elucidate the impact of structural modifications on the activity and selectivity of these compounds.
Q4: Have any computational chemistry approaches been applied to the study of this compound derivatives?
A4: Yes, molecular docking studies have been employed to understand the potential binding modes of this compound derivatives with their biological targets. Specifically, researchers have docked these compounds into the active sites of fungal 14α-demethylase and bacterial protein tyrosine phosphatase. These studies provide valuable insights into the potential mechanism of action of these compounds and can guide further development of more potent and selective inhibitors. []
Q5: Are there any green chemistry approaches for synthesizing this compound derivatives?
A5: Yes, the use of KF/Al2O3 as a recyclable basic catalyst has been reported for the synthesis of this compound derivatives via a 1,3-dipolar cycloaddition reaction. This method offers several advantages from a green chemistry perspective, including high conversions, short reaction times, and the ability to recover and reuse the catalyst. [] Additionally, the [bmim]Cl-promoted domino protocol utilizes solvent-free conditions, further minimizing the environmental impact of the synthesis. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
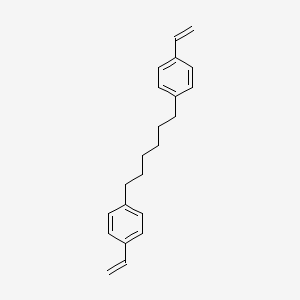
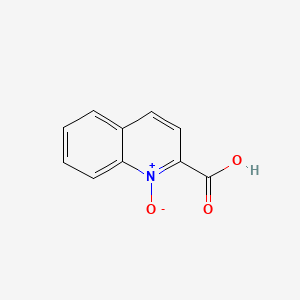
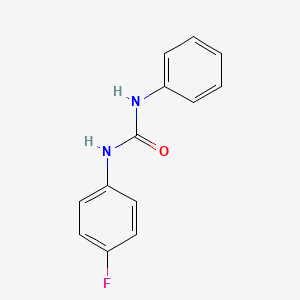
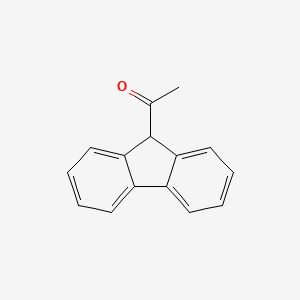
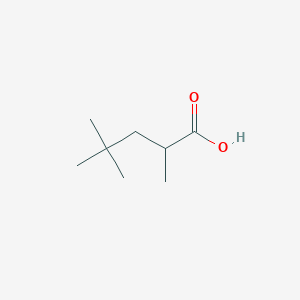
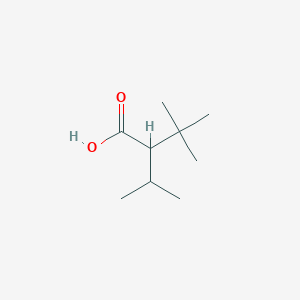

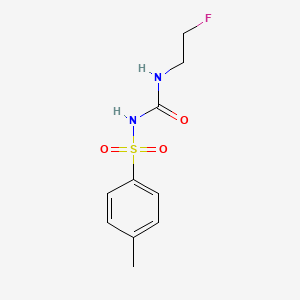
![Ethane, 1,2-bis[(4-amino-3-furazanyl)oxy]-](/img/structure/B3051335.png)
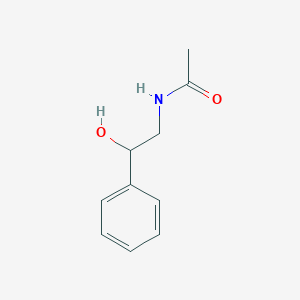
![6,6,9-Trimethyl-4-pentyl-6a,7,8,10a-tetrahydro-6h-benzo[c]chromen-1-ol](/img/structure/B3051340.png)
